molecular formula C14H14BFO3 B1438182 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid CAS No. 1256358-51-6

2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid

Cat. No.: B1438182
CAS No.: 1256358-51-6
M. Wt: 260.07 g/mol
InChI Key: QZJJXNYJXSFEGS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid is a specialized organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, 2-fluorophenol, undergoes a reaction with a boronic acid derivative under controlled conditions to form the boronic acid group.

  • Methoxylation: The fluorophenol is then treated with a methoxy group donor, such as methanol, in the presence of a catalyst to introduce the methoxy group.

  • Methyl Group Introduction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form corresponding boronic acid derivatives.

  • Substitution: The fluorophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Borates: Resulting from further oxidation of boronic esters.

  • Substituted Derivatives: Various substituted phenyl derivatives can be obtained through electrophilic substitution.

Scientific Research Applications

2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of complex molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Industry: The compound can be utilized in the production of advanced materials and in catalysis processes.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activities. The fluorophenyl group enhances the compound's binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

  • 2-[(2-Fluorophenyl)methoxy]phenol: Similar structure but lacks the boronic acid group.

  • (2-Fluorophenyl) (methoxy)acetic acid: Contains a methoxy group but has a different functional group.

Uniqueness: 2-(2-Fluorophenylmethoxy)-5-methylphenylboronic acid is unique due to its combination of fluorophenyl, methoxy, and boronic acid groups, which confer distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

[2-[(2-fluorophenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3/c1-10-6-7-14(12(8-10)15(17)18)19-9-11-4-2-3-5-13(11)16/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJJXNYJXSFEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655858
Record name {2-[(2-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-51-6
Record name Boronic acid, B-[2-[(2-fluorophenyl)methoxy]-5-methylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2-Fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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